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Compound of Interest

2-amino-N,N, 3-
Compound Name: ) ]
trimethylpentanamide

Cat. No.: B12460660

A comprehensive analysis of the available scientific and technical data for the compound with
the proposed name 2-amino-N,N,3-trimethylpentanamide reveals a significant information
gap. As of the current date, a specific CAS number has not been assigned to this chemical
entity, and it is not featured in major chemical databases or the peer-reviewed scientific
literature. This suggests that "2-amino-N,N,3-trimethylpentanamide” may be a novel
compound, a proprietary molecule not disclosed in the public domain, or a misnomer for a
structurally related chemical.

The absence of a registered CAS number and published research prevents the compilation of
a detailed technical guide with experimental protocols and biological pathway data as
requested. In-depth analysis requires access to primary research data, which is not available
for this specific molecule.

However, to provide a context for researchers, scientists, and drug development professionals,
this document will discuss the general characteristics and potential research avenues for
compounds of this class, drawing parallels with structurally similar molecules for which data is
available.

Structural Analysis and Physicochemical Properties
(Theoretical)
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Based on the nomenclature, the predicted structure of 2-amino-N,N,3-trimethylpentanamide
would feature a pentanamide backbone. Key substitutions would include an amino group at the
alpha-carbon (position 2), a methyl group at position 3, and two methyl groups on the amide

nitrogen.

Table 1: Predicted Physicochemical Properties of 2-amino-N,N,3-trimethylpentanamide

Property Predicted Value Notes
Based on structural
Molecular Formula C8H18N20 ) )
interpretation.
] Calculated from the molecular
Molecular Weight 158.24 g/mol
formula.
Hydrogen Bond Donors 1 (from the amino group) The amide nitrogen is tertiary.

2 (from the carbonyl oxygen
Hydrogen Bond Acceptors ] ]
and the amino nitrogen)

) Prediction would require
LogP (Not available) o
specialized software.

_ Prediction would require
pKa (Not available) o
specialized software.

Note: These values are theoretical and have not been experimentally verified.

Potential Synthetic Pathways

The synthesis of 2-amino-N,N,3-trimethylpentanamide would likely follow established
methodologies for the synthesis of alpha-amino amides. A plausible synthetic route could
involve the following conceptual steps. It is important to note that this is a theoretical pathway
and would require experimental optimization.

Conceptual Synthetic Workflow:
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Starting Materials

3-methylpentanoic acid Dimethylamine

4 )

Key Intermediates & Reactions

a-Bromination

2-bromo-3-methylpentanoic acid

2-amino-3-methylpentanoic acid

2-amino-N,N,3-trimethylpentanamide

Click to download full resolution via product page

Figure 1: A conceptual synthetic workflow for 2-amino-N,N,3-trimethylpentanamide.

Experimental Protocol Considerations:

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b12460660?utm_src=pdf-body-img
https://www.benchchem.com/product/b12460660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12460660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A detailed experimental protocol for the synthesis of the target compound has not been
published. However, a general procedure for the key "Amide Coupling” step, based on
standard organic chemistry techniques, can be outlined as follows:

 Activation of the Carboxylic Acid: The amino acid (2-amino-3-methylpentanoic acid), with its
amino group appropriately protected (e.g., with a Boc or Cbz group), would be dissolved in a
suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent,
such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium
hexafluorophosphate), would be added, along with a non-nucleophilic base like
diisopropylethylamine (DIPEA).

» Amine Addition: To the activated carboxylic acid, a solution of dimethylamine would be
added. The reaction would likely be stirred at room temperature for several hours to
overnight.

o Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to
remove the coupling reagents and other water-soluble byproducts. The crude product would
then be purified using column chromatography on silica gel.

o Deprotection: The protecting group on the alpha-amino group would be removed under
appropriate conditions (e.qg., trifluoroacetic acid for a Boc group or hydrogenation for a Cbz
group) to yield the final product.

Potential Biological Activity and Signhaling Pathways

Given the structural motifs of an alpha-amino acid derivative, 2-amino-N,N,3-
trimethylpentanamide could potentially interact with a variety of biological targets. The
presence of the amino group and the amide bond makes it a candidate for investigation as a
peptidomimetic, potentially interacting with proteases, peptidases, or peptide receptors.

Hypothetical Signaling Pathway Involvement:

Without experimental data, any discussion of signaling pathway involvement is purely
speculative. However, based on the structures of known bioactive molecules, one could
hypothesize potential interactions. For instance, many amino acid derivatives have been shown
to interact with neurotransmitter receptors or ion channels in the central nervous system.
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 To cite this document: BenchChem. [Technical Dossier: 2-amino-N,N,3-
trimethylpentanamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12460660#2-amino-n-n-3-trimethylpentanamide-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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